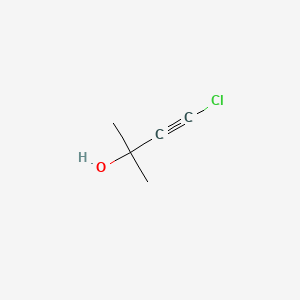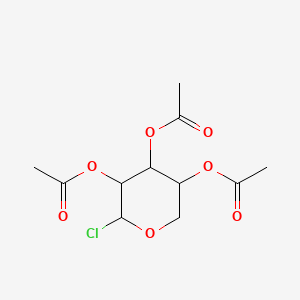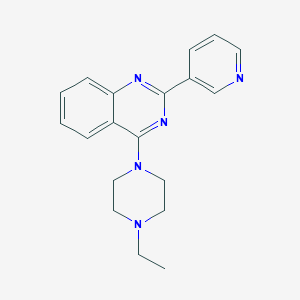
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is an organic compound that features a hydrazine functional group attached to a methoxyphenyl-substituted oxopropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3-methoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using an appropriate acylating agent, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide involves its interaction with molecular targets through its hydrazine and carbonyl groups. These functional groups can form covalent bonds or hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydrazinyl-N-(3-hydroxyphenyl)-3-oxopropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-hydrazinyl-N-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with the methoxy group in the para position.
3-hydrazinyl-N-(3-methoxyphenyl)-2-oxopropanamide: Similar structure but with a different position of the carbonyl group.
Uniqueness
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is unique due to the specific positioning of the methoxy group and the hydrazine moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a critical role.
Eigenschaften
CAS-Nummer |
15116-39-9 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
LYWRJHUYQBWTGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
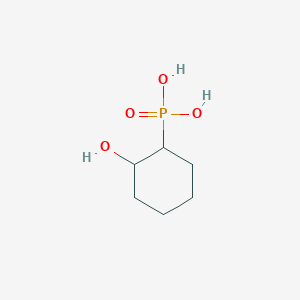
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)



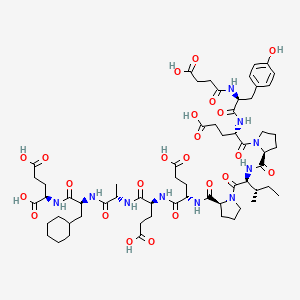
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
